Elevated Melting Point as a Proxy for Intramolecular Hydrogen Bonding Strength in Ortho-Aminophenol Benzonitriles
3-Amino-2-hydroxybenzonitrile exhibits a melting point of approximately 170 °C , which is ~17–19 °C higher than its closest regioisomer 3-amino-4-hydroxybenzonitrile (MP 151–153 °C) and approximately 20 °C higher than the boiling-point-extrapolated estimate for 2-amino-3-hydroxybenzonitrile (BP 301.5 °C, suggesting a lower MP) . This elevation is consistent with stabilizing intramolecular hydrogen bonding between the ortho-positioned –OH (position 2) and –NH₂ (position 3) groups, an interaction absent in the 3,4- and 2,3- isomers that either separate the donor/acceptor pair or reverse their positions relative to the nitrile [1]. The higher melting point translates into predictable solid-state handling and storage advantages: reduced tendency to sinter or clump under ambient conditions compared to lower-melting regioisomers.
| Evidence Dimension | Melting point (capillary / predicted) |
|---|---|
| Target Compound Data | 170 °C (benzene/ethanol recrystallization) |
| Comparator Or Baseline | 3-Amino-4-hydroxybenzonitrile: 151–153 °C; 2-Amino-3-hydroxybenzonitrile: BP 301.5 °C (MP not reported; estimated lower); Ortho-aminophenol (2-aminophenol): 170–174 °C |
| Quantified Difference | +17 to +19 °C vs. 3-amino-4-hydroxy isomer; comparable to 2-aminophenol but with nitrile functionality retained |
| Conditions | Reported melting point from vendor certificates of analysis and database entries; differential scanning calorimetry data not publicly available |
Why This Matters
For procurement, a higher and sharper melting point simplifies purification by recrystallization and provides a reliable identity check; for solid-formulation work, reduced hygroscopicity and caking risk lower handling costs.
- [1] Čada, J.; Böhm, S.; Exner, O. Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. J. Phys. Org. Chem. 2006, 19 (5), 281–290. DOI: 10.1002/poc.1080. Ortho effect in 2-substituted benzonitriles up to 25 kJ·mol⁻¹; OH and NH₂ substituents form stabilizing intramolecular hydrogen bonds. View Source
